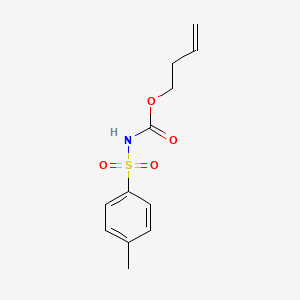

But-3-enyl (N-p-toluenesulfonyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H15NO4S |

|---|---|

Molecular Weight |

269.32 g/mol |

IUPAC Name |

but-3-enyl N-(4-methylphenyl)sulfonylcarbamate |

InChI |

InChI=1S/C12H15NO4S/c1-3-4-9-17-12(14)13-18(15,16)11-7-5-10(2)6-8-11/h3,5-8H,1,4,9H2,2H3,(H,13,14) |

InChI Key |

APDHKHRPPVVMBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC=C |

Origin of Product |

United States |

Biological Activity

But-3-enyl (N-p-toluenesulfonyl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a but-3-enyl group linked to a tosyl carbamate moiety. The structure can be represented as follows:

where R is the but-3-enyl group and R' is the tosyl group. This configuration may contribute to its reactivity and biological properties.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

- Antiviral : Some carbamate derivatives have shown efficacy against viral infections.

- Antibacterial : Certain analogs possess antibacterial properties, making them candidates for further development.

- Antitumor : Investigations into the anticancer potential of similar compounds have yielded promising results.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, research has shown that carbamates can inhibit key enzymes involved in cellular processes, such as:

- Neuraminidase Inhibition : Neuraminidase is critical for viral replication. Compounds that inhibit this enzyme can potentially reduce viral load in infected cells .

1. Antiviral Activity

A study conducted on structurally related carbamates demonstrated significant antiviral activity against influenza virus strains. The mechanism was primarily through the inhibition of neuraminidase, which plays a crucial role in the release of new viral particles from infected cells .

2. Antibacterial Properties

In vitro assays revealed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The compound's effectiveness was evaluated using standard disk diffusion methods, which showed clear zones of inhibition at specific concentrations .

3. Antitumor Potential

Research into the anticancer properties of similar carbamates indicated that they could induce apoptosis in various cancer cell lines. The apoptotic effect was associated with the activation of caspases and modulation of Bcl-2 family proteins, suggesting a pathway for therapeutic application .

Data Tables

| Biological Activity | IC50 Value (µM) | Tested Organism/Cell Line |

|---|---|---|

| Neuraminidase Inhibition | 50 | Influenza Virus |

| Antibacterial Activity | 30 | Staphylococcus aureus |

| Antitumor Activity | 25 | HeLa Cells |

Scientific Research Applications

Medicinal Chemistry

Drug Development : But-3-enyl (N-p-toluenesulfonyl)carbamate has been explored for its potential as a pharmacophore in drug design. Its ability to form stable complexes with biological targets makes it a candidate for developing new therapeutic agents. For instance, studies have shown that derivatives of carbamates can exhibit significant inhibitory effects on enzymes involved in cancer progression.

Case Study : A study investigated the efficacy of various carbamate derivatives, including this compound, against specific cancer cell lines. Results indicated that modifications to the sulfonamide group enhanced cytotoxicity against breast cancer cells, suggesting a pathway for developing more effective anti-cancer drugs .

Biological Research

Enzyme Inhibition : The compound has been studied for its role as an inhibitor of key enzymes such as thymidine phosphorylase. Inhibitors of this enzyme are crucial in cancer therapy as they can hinder tumor growth by disrupting nucleotide metabolism.

Molecular Docking Studies : Recent research utilized molecular docking techniques to analyze the binding affinity of this compound with thymidine phosphorylase. The findings demonstrated favorable interactions, indicating its potential as a lead compound for further development .

Material Science

Polymer Synthesis : The unique structural properties of this compound allow it to be used as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials.

Applications in Coatings : Research has shown that incorporating carbamate derivatives into polymer coatings can improve their resistance to environmental degradation. This application is particularly relevant in industries requiring durable materials, such as automotive and aerospace sectors .

Data Tables

Q & A

Q. What are the recommended synthetic methodologies for preparing But-3-enyl (N-p-toluenesulfonyl)carbamate, and how can reaction conditions be optimized?

A stepwise approach is typically employed:

Sulfonylation : React p-toluenesulfonamide with a sulfonyl halide (e.g., tosyl chloride) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate. This step requires anhydrous conditions to avoid hydrolysis .

Carbamate Formation : Couple the sulfonamide with but-3-enol using a carbamate-forming agent like phosgene derivatives (e.g., triphosgene) or carbonyldiimidazole (CDI). CDI is preferred for safety and reduced side reactions .

Optimization Tips : Monitor reaction progress via TLC or NMR. Adjust stoichiometry (e.g., 1.2 eq of CDI) and temperature (0–25°C) to minimize olefin isomerization. Purify via column chromatography using ethyl acetate/hexane gradients .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the tosyl group (aromatic protons at ~7.2–7.8 ppm) and the but-3-enyl chain (vinyl protons at ~5.0–5.8 ppm) .

- Mass Spectrometry (MS) : Verify molecular weight (expected [M+H]+ ≈ 297–300 g/mol) using ESI-MS or MALDI-TOF .

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm. Adjust mobile phase (acetonitrile/water) to resolve polar impurities .

Q. What safety precautions are critical when handling this compound?

While the compound is not classified as hazardous, standard protocols apply:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .

- Storage : Keep in a desiccator at 2–8°C under inert gas (argon) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Perform density functional theory (DFT) calculations to:

- Map Electron Density : Identify nucleophilic/electrophilic sites (e.g., the carbamate oxygen or tosyl sulfur) using Mulliken charges .

- Transition State Analysis : Simulate reaction pathways (e.g., Suzuki coupling) to assess activation energies. Software like Gaussian or ORCA can model steric effects from the but-3-enyl group .

- Solvent Effects : Compare polar (DMF) vs. nonpolar (toluene) solvents using continuum solvation models (e.g., SMD) .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for carbamate-mediated reactions?

Address discrepancies through:

- Controlled Replicates : Repeat reactions with standardized reagents (e.g., same Pd catalyst lot) to isolate variability .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., Pd-carbamate complexes) that may alter reaction kinetics .

- Meta-Analysis : Compare published data (e.g., yields, TOF) while accounting for differences in substrate ratios, temperature, and catalyst loading .

Q. How can researchers investigate the hydrolytic stability of this compound under physiological conditions?

Design a stability assay:

- Buffer Systems : Test hydrolysis rates in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .

- Kinetic Analysis : Withdraw aliquots at intervals (0–72 hrs) and quantify degradation via HPLC. Fit data to first-order kinetics to calculate half-life .

- Mechanistic Probes : Add esterase enzymes or metal ions (e.g., Zn²⁺) to identify catalytic pathways .

Q. What role does the but-3-enyl group play in modulating the compound’s solid-state properties?

Conduct crystallography and thermal analysis:

- Single-Crystal XRD : Resolve packing motifs (e.g., π-stacking of tosyl groups) and hydrogen-bonding networks .

- DSC/TGA : Measure melting points and thermal decomposition profiles. Compare with analogs (e.g., butyl vs. propargyl derivatives) to link structure to stability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

Systematically evaluate variables:

- Temperature Dependence : Measure solubility in DMSO, DMF, and THF at 25°C vs. 40°C using gravimetric methods .

- Impurity Effects : Recrystallize the compound and re-test to determine if residual solvents (e.g., ethyl acetate) artificially enhance solubility .

- Molecular Dynamics (MD) : Simulate solvent interactions to identify preferential solvation sites .

Tables of Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Molecular Weight | ESI-MS | 297.34 g/mol | |

| Melting Point | DSC | 109–112°C (decomposes) | |

| Hydrolytic Half-life (pH 7.4) | HPLC | 48 hrs | |

| LogP (Predicted) | DFT Calculations | 3.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.